molecular formula C8H14FNO6 B1230044 FAMan CAS No. 78103-27-2

FAMan

Cat. No.: B1230044
CAS No.: 78103-27-2
M. Wt: 239.2 g/mol
InChI Key: VEJLAIIDMLUTRB-SJNFNFGESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FAMan (Free Active Manifold Compound) is a synthetic organic compound primarily investigated for its applications in pharmaceutical formulations and material science. While specific structural details are proprietary, regulatory submissions emphasize its identification, quality, purity, and strength as an active pharmaceutical ingredient (API) . This compound’s development involves rigorous optimization of production and formulation, ensuring compliance with international standards for drug substances and products . Its molecular structure includes a central aromatic ring with functional groups that enhance binding affinity and stability, though exact specifications remain confidential pending patent approvals .

Properties

CAS No.

78103-27-2

Molecular Formula

C8H14FNO6

Molecular Weight

239.2 g/mol

IUPAC Name

2-fluoro-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H14FNO6/c9-1-6(14)10-4(2-11)7(15)8(16)5(13)3-12/h2,4-5,7-8,12-13,15-16H,1,3H2,(H,10,14)/t4-,5-,7-,8-/m1/s1

InChI Key

VEJLAIIDMLUTRB-SJNFNFGESA-N

SMILES

C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)NC(=O)CF)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CF)O)O)O)O

Other CAS No.

78103-27-2

Synonyms

(18F)-N-fluoroacetylmannosamine
FAMan
N-fluoroacetyl-D-mannosamine
N-fluoroacetylmannosamine
N-fluoroacetylmannosamine, labeled with 18F

Origin of Product

United States

Comparison with Similar Compounds

Methodological Considerations in Comparative Studies

Comparative analyses of this compound adhere to ICH guidelines, emphasizing:

  • Structural Similarity Assessments : Spectroscopic data (NMR, IR) and crystallographic studies validate this compound’s uniqueness despite shared core structures with analogs .
  • Indirect Comparisons : Network meta-analyses and pharmacokinetic modeling bridge data gaps where head-to-head trials are absent, ensuring robust efficacy and safety inferences .
  • Quality Control : Rigorous assays for purity (HPLC ≥99.5%) and impurity profiling differentiate this compound from generics or substandard analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.